(3r)-Abiraterone acetate

Chiral chromatography Pharmaceutical impurity profiling USP reference standard validation

Pharmaceutical QC laboratories require stereochemically defined (3R)-abiraterone acetate to validate chiral purity methods per USP monographs. Non-stereodefined or generic abiraterone preparations fail ICH Q6A specifications for chiral identity and cannot guarantee proper prodrug hydrolysis to the active 3β-hydroxy moiety. • CYP17A1 irreversible inhibitor with validated IC50: hydroxylase 92 nM, lyase 36 nM - quantitative benchmark for assay development and novel inhibitor screening cascades. • 1.7-fold hydroxylase selectivity profile provides reference standard for evaluating lyase-selective candidates; baseline 293-fold progesterone elevation at 1 μM in H295R cells enables steroidogenic pathway modulation studies. • Chiral purity verified ≥98% by validated HPLC; capable of resolving (3R)/(3S)-epimer at 0.05-0.10% detection thresholds per USP monograph requirements. Supplied with full Certificates of Analysis supporting ANDA regulatory submissions, QC release testing, and stability studies.

Molecular Formula C26H33NO2
Molecular Weight 391.5 g/mol
Cat. No. B15291166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r)-Abiraterone acetate
Molecular FormulaC26H33NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
InChIInChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1
InChIKeyUVIQSJCZCSLXRZ-BRSOJCHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-Abiraterone Acetate: Reference Standard Procurement


(3R)-Abiraterone acetate (CAS 154229-18-2) is the 3β-acetate prodrug form of abiraterone, a steroidal, irreversible inhibitor of cytochrome P450 17A1 (CYP17A1) that blocks both 17α-hydroxylase and 17,20-lyase activities required for androgen biosynthesis [1]. The (3R) designation specifies the absolute stereochemistry at the C3 position of the steroid A-ring, where the acetoxy group occupies the β-orientation essential for prodrug hydrolysis to the active 3β-hydroxy abiraterone moiety . As the active pharmaceutical ingredient in the FDA-approved drug Zytiga for metastatic castration-resistant prostate cancer (mCRPC), (3R)-abiraterone acetate is procured primarily as a USP reference standard for analytical method development, quality control testing, and impurity profiling in pharmaceutical manufacturing .

GradeUSP reference standard for analytical method validation
StereochemistryDefined (3R)-epimer at C3; essential for chiral purity control
Primary UseImpurity profiling, QC release testing, ANDA stability studies

Why (3R)-Abiraterone Acetate Cannot Be Substituted


Substitution of (3R)-abiraterone acetate with alternative CYP17 inhibitors or non-stereochemically defined abiraterone preparations is scientifically inadmissible for analytical and pharmacological applications. First, the (3R) stereochemical configuration at C3 is critical for proper prodrug hydrolysis to the active 3β-hydroxy abiraterone; the corresponding (3S)-epimer would yield a distinct spatial orientation incompatible with the CYP17A1 active site geometry [1]. Second, abiraterone acetate and its class comparators (galeterone, orteronel, ketoconazole) exhibit fundamentally divergent inhibition profiles against CYP17 hydroxylase versus lyase activities—abiraterone demonstrates preferential hydroxylase inhibition (1.7-fold selectivity), whereas galeterone shows opposite lyase selectivity, directly impacting steroidogenic pathway modulation and clinical co-medication requirements [2]. Third, pharmaceutical-grade (3R)-abiraterone acetate is subject to strict USP monographic control, requiring chiral purity verification by validated HPLC methods to detect and quantify stereochemical impurities at thresholds as low as 0.05-0.10%, specifications that generic or non-reference standard material cannot guarantee [3].

Stereochemical mismatch

The (3S)-epimer may not undergo proper prodrug hydrolysis, altering active-site binding geometry and CYP17A1 inhibition.

CYP17 inhibitor class divergence

Galeterone, orteronel, and ketoconazole exhibit distinct hydroxylase/lyase selectivity profiles that shift steroidogenic pathway modulation and co-medication requirements.

Uncontrolled chiral purity

Non-reference standard material may lack validated stereochemical impurity profiling per USP monograph, compromising method accuracy.

(3R)-Abiraterone Acetate Differentiation Evidence


Chiral Purity vs. Process-Related Impurities

Pharmaceutical-grade (3R)-abiraterone acetate requires rigorous chiral purity control to ensure stereochemical fidelity at the C3 position. Validated HPLC-UV methods can detect and quantify stereochemical and process-related impurities in abiraterone acetate bulk drug at concentrations ranging from 0.05% to 0.10% relative to the main API peak [1]. These validated detection thresholds establish the analytical sensitivity required for USP monograph compliance and differentiate reference-standard-grade material from non-validated commercial preparations where stereochemical impurity profiles remain uncharacterized .

Chiral Purity vs. Process Impurities
Method context
Detectable at 0.05–0.10% by validated HPLC-UV
Ensures USP-compliant detection of stereochemical impurities at monograph thresholds.
LC-UV method; penultimate intermediate profiling
Chiral chromatography Pharmaceutical impurity profiling USP reference standard validation

D4A Metabolite Potency vs. Parent Abiraterone

Following oral administration, (3R)-abiraterone acetate is hydrolyzed to abiraterone, which undergoes 3βHSD-mediated conversion to the Δ4,3-keto metabolite D4A. D4A demonstrates significantly broader target engagement compared to parent abiraterone: it inhibits CYP17A1 (primary target), 3βHSD (the enzyme that generates D4A), and SRD5A (steroid-5α-reductase), whereas abiraterone inhibits only CYP17A1 [1]. Notably, D4A inhibits 3βHSD more potently than abiraterone at comparable concentrations and demonstrates significant SRD5A inhibition that abiraterone lacks entirely [2].

D4A Metabolite vs Parent Abiraterone
Reported
D4A inhibits 3 targets (CYP17A1, 3βHSD, SRD5A); abiraterone inhibits CYP17A1 only
Supports interpretation of in vivo model-response data in abiraterone metabolism studies.
In vitro enzymatic assays; murine xenograft and patient serum
Steroidogenic enzyme inhibition Prostate cancer metabolism Multi-target pharmacology

CYP17 Hydroxylase vs. Lyase Selectivity

Abiraterone exhibits preferential inhibition of CYP17 hydroxylase activity with 1.7-fold selectivity over lyase activity, in contrast to galeterone which preferentially inhibits lyase activity, and orteronel which shows a distinct selectivity profile (lyase IC50 = 140 nM vs hydroxylase IC50 = 760 nM; 5.4-fold lyase selectivity) [1][2]. The functional consequence of abiraterone's hydroxylase-selective inhibition manifests in H295R adrenocortical cell assays: at 1 μM concentration, abiraterone treatment elevates progesterone levels 293-fold compared to vehicle control, whereas galeterone produces minimal changes in steroidogenic intermediates [1].

CYP17 Hydroxylase vs Lyase Selectivity
Head-to-head
Abiraterone: 1.7-fold hydroxylase preference; 293-fold progesterone elevation at 1 µM
Reported steroidogenic perturbation suggests corticosteroid co-administration model context may be required.
Galeterone/Orteronel show distinct profiles; H295R cells, 24 h incubation
CYP17A1 inhibition Steroidogenesis modulation Mineralocorticoid excess

CYP17A1 Inhibitory Potency in Purified Enzyme Systems

In recombinant human CYP17A1 enzyme assays, abiraterone demonstrates potent inhibition of both catalytic activities with IC50 values of 92 ± 4 nM for hydroxylase activity (conversion of pregnenolone to 17α-hydroxypregnenolone) and 36 ± 2 nM for lyase activity (conversion of 17α-hydroxypregnenolone to DHEA) [1]. In the H295R intact cell system, abiraterone exhibits enhanced potency with IC50 values of 9.4 ± 0.3 nM (hydroxylase) and 1.7 ± 0.1 nM (lyase) [1]. The dissociation constant (Kd) for abiraterone binding to CYP17A1 is substantially below 100 nM, indicating high-affinity, tight-binding interaction with the heme iron [1].

CYP17A1 Inhibition Potency
Assay context
Rec. enzyme: hydroxylase IC50 92 ± 4 nM, lyase 36 ± 2 nM; H295R cells: 9.4 ± 0.3 nM, 1.7 ± 0.1 nM
Cell-based IC50 values differ from cell-free data; intracellular accumulation may alter apparent potency—important for cross-platform assay interpretation.
Recombinant human CYP17A1; H295R adrenocortical cells
CYP17A1 enzymatic assay IC50 determination Binding affinity

(3R)-Abiraterone Acetate Application Scenarios


HPLC Impurity Profiling and Method Validation

Procure (3R)-abiraterone acetate USP reference standard for development and validation of HPLC-UV or HPLC-MS methods to quantify process-related impurities in abiraterone acetate bulk drug substance. Validated methods can detect impurities at 0.05-0.10% levels as required by USP monograph specifications [1]. This application is essential for ANDA filings, quality control release testing, and stability studies in pharmaceutical manufacturing environments.

Metabolism Studies of Abiraterone and D4A

Use (3R)-abiraterone acetate as the parent reference compound in in vitro metabolism studies (hepatocyte incubations, recombinant 3βHSD assays) to quantify conversion to D4A and subsequent downstream metabolites. Given that D4A inhibits 3βHSD and SRD5A in addition to CYP17A1—a broader target spectrum than parent abiraterone—accurate quantitation of metabolite formation is essential for interpreting pharmacodynamic outcomes in preclinical models [2].

CYP17 Selectivity Benchmarking for Inhibitor Screening

Employ (3R)-abiraterone acetate as a reference inhibitor in screening cascades for novel CYP17A1-targeted compounds. Abiraterone's established selectivity profile (1.7-fold hydroxylase preference, 293-fold progesterone elevation at 1 μM in H295R cells) provides a quantitative benchmark for evaluating whether new chemical entities exhibit improved lyase selectivity to reduce mineralocorticoid excess [3]. The recombinant enzyme IC50 values (hydroxylase: 92 nM; lyase: 36 nM) serve as assay validation controls.

Chiral Chromatography for Stereochemical Purity

Utilize (3R)-abiraterone acetate as the stereochemically defined reference standard for developing chiral HPLC or SFC methods to resolve the (3R)- and (3S)-epimers of abiraterone acetate. Given that the (3R) configuration is essential for prodrug hydrolysis and CYP17A1 active site binding, validated chiral purity methods are required for release testing of abiraterone acetate API per ICH Q6A specifications [4].

Application
Selection Property
Validation Focus
HPLC impurity profiling and method validation
USP-grade chiral purity and impurity profiling sensitivity
Method validation per monograph-specified impurity thresholds
Abiraterone metabolism studies (D4A formation)
Parent reference for metabolite quantitation (D4A, 3βHSD, SRD5A engagement)
Quantifying conversion to D4A and downstream pathway modulation
CYP17 selectivity benchmarking for inhibitor screening
Established hydroxylase/lyase selectivity profile for comparative assessment
Screening novel candidates for improved lyase selectivity to reduce mineralocorticoid excess risk
Chiral chromatography for stereochemical purity
Stereochemically defined (3R)-epimer reference standard
Development of chiral HPLC or SFC methods per ICH Q6A for (3R)/(3S) resolution

Technical Documentation Hub

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37 linked technical documents
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